
1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl bromide and 3,3-difluoroazetidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-bromo-2-fluorobenzyl bromide is added to a solution of 3,3-difluoroazetidine in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products:
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives such as azetidine oxides.
Reduction: Reduced forms of the compound, potentially leading to the removal of halogen atoms.
科学的研究の応用
1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
1-(4-Bromo-2-fluorobenzyl)piperazine: Shares a similar benzyl group but differs in the heterocyclic core.
4-Bromo-2-fluorobenzyl bromide: A precursor in the synthesis of 1-(4-Bromo-2-fluorobenzyl)-3,3-difluoroazetidine.
1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Another compound with a similar benzyl group but different functional groups and applications.
特性
分子式 |
C10H9BrF3N |
|---|---|
分子量 |
280.08 g/mol |
IUPAC名 |
1-[(4-bromo-2-fluorophenyl)methyl]-3,3-difluoroazetidine |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-7(9(12)3-8)4-15-5-10(13,14)6-15/h1-3H,4-6H2 |
InChIキー |
NPBBMMKROSABCL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


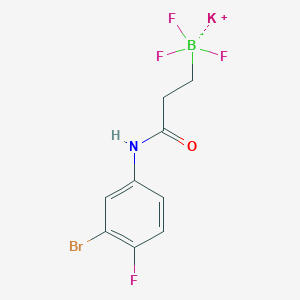
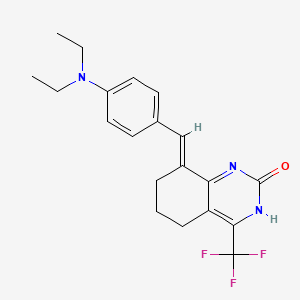
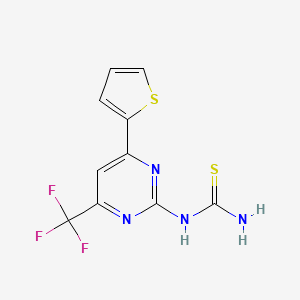
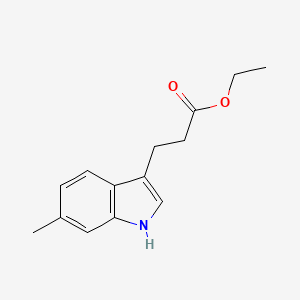
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
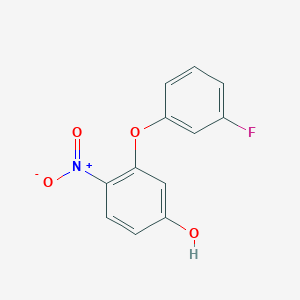
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
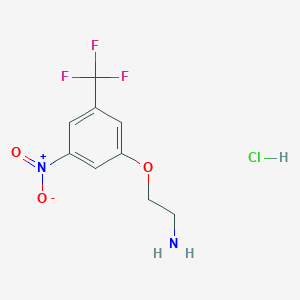
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)
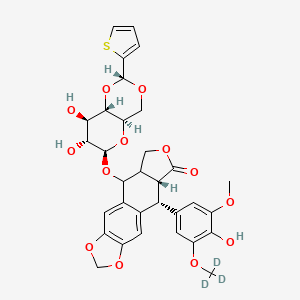
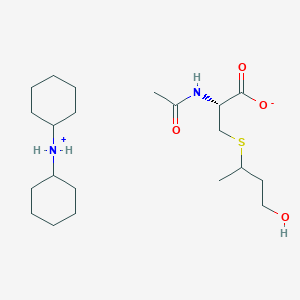
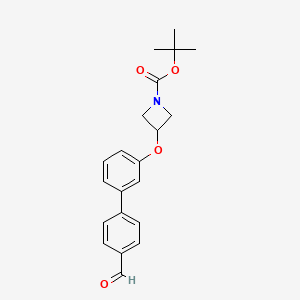
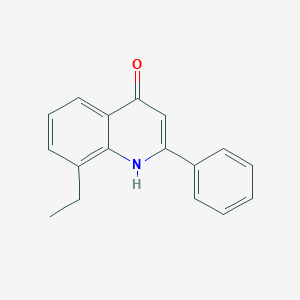
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
